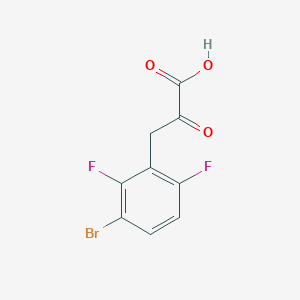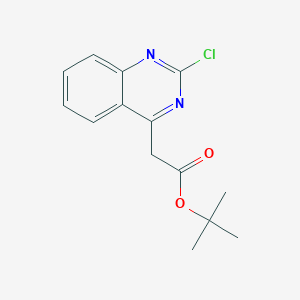
8-Cyclopropyl-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a methyl group attached to the quinoline core, makes it an interesting compound for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another method is the Pfitzinger reaction, which involves the reaction of isatin derivatives with ketones in the presence of a base. This method can be adapted to introduce the cyclopropyl and methyl groups into the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed for the efficient synthesis of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
8-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Cyclopropyl-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Cyclopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 8-Cyclopropyl-2-methylquinoline, known for its wide range of biological activities.
2-Methylquinoline: A simpler derivative with a methyl group attached to the quinoline core.
8-Cyclopropylquinoline: A derivative with a cyclopropyl group attached to the quinoline core.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Eigenschaften
Molekularformel |
C13H13N |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
8-cyclopropyl-2-methylquinoline |
InChI |
InChI=1S/C13H13N/c1-9-5-6-11-3-2-4-12(10-7-8-10)13(11)14-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
WYCWRVONWSEAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2C3CC3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)




![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)



